molecular formula C9H9NO3 B15305725 2-Methyl-2-(4-nitrophenyl)oxirane CAS No. 75590-19-1

2-Methyl-2-(4-nitrophenyl)oxirane

Cat. No.: B15305725
CAS No.: 75590-19-1
M. Wt: 179.17 g/mol
InChI Key: BHJABURPYYGBAY-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-nitrophenyl)oxirane is an organic compound with the molecular formula C9H9NO3 It is characterized by the presence of an oxirane ring (epoxide) attached to a 4-nitrophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-nitrophenyl)oxirane typically involves the reaction of 4-nitrobenzaldehyde with methylmagnesium bromide to form 2-methyl-2-(4-nitrophenyl)propan-1-ol. This intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to yield the desired oxirane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-nitrophenyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles attack the less hindered carbon atom of the epoxide ring.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of 2-methyl-2-(4-aminophenyl)oxirane.

    Substitution: Formation of various substituted oxiranes depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-(4-nitrophenyl)oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-nitrophenyl)oxirane involves the reactivity of the oxirane ring and the nitro group. The oxirane ring is highly strained and can undergo ring-opening reactions, making it a reactive intermediate in various chemical processes. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenoxy)methyl)oxirane
  • 2-(4-Chlorophenyl)oxirane
  • 2-(4-Bromophenyl)oxirane
  • 2-(4-Fluorophenyl)oxirane

Uniqueness

2-Methyl-2-(4-nitrophenyl)oxirane is unique due to the presence of both a methyl group and a nitro group on the oxirane ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to other similar compounds .

Properties

CAS No.

75590-19-1

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-methyl-2-(4-nitrophenyl)oxirane

InChI

InChI=1S/C9H9NO3/c1-9(6-13-9)7-2-4-8(5-3-7)10(11)12/h2-5H,6H2,1H3

InChI Key

BHJABURPYYGBAY-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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